![molecular formula C40H72Si4 B12836664 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B12836664.png)
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne is a complex organosilicon compound. It is characterized by the presence of multiple silyl groups, which are known for their utility in organic synthesis, particularly in protecting functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne typically involves multiple steps, including the formation of silyl-protected intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. For instance, tert-butyldimethylsilyl chloride is commonly used as a silylation agent in the presence of imidazole and dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Employing agents such as LiAlH₄ or NaBH₄.
Substitution: Reacting with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: Typically performed in solvents like dichloromethane with oxidizing agents.
Reduction: Conducted in ether solvents with reducing agents.
Substitution: Carried out in polar aprotic solvents with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully reduced hydrocarbons .
Scientific Research Applications
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines during multi-step synthesis.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials and nanocomposites.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation and cleavage of silyl ethers. The silyl groups protect functional groups during reactions and can be selectively removed under specific conditions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of stable intermediates .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylation agent.
Triisopropylsilyl chloride: Another silylation reagent with similar properties.
Uniqueness
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne is unique due to its multiple silyl groups, which provide enhanced stability and reactivity compared to simpler silyl compounds. This makes it particularly useful in complex organic syntheses and industrial applications .
Properties
Molecular Formula |
C40H72Si4 |
|---|---|
Molecular Weight |
665.3 g/mol |
IUPAC Name |
[(E)-3,4-bis[2-[tert-butyl(dimethyl)silyl]ethynyl]-6-tri(propan-2-yl)silylhex-3-en-1,5-diynyl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C40H72Si4/c1-31(2)43(32(3)4,33(5)6)29-25-37(23-27-41(19,20)39(13,14)15)38(24-28-42(21,22)40(16,17)18)26-30-44(34(7)8,35(9)10)36(11)12/h31-36H,1-22H3/b38-37+ |
InChI Key |
QPWLLGXKBWUZRV-HEFFKOSUSA-N |
Isomeric SMILES |
CC(C)[Si](C#C/C(=C(\C#C[Si](C)(C)C(C)(C)C)/C#C[Si](C(C)C)(C(C)C)C(C)C)/C#C[Si](C)(C)C(C)(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si](C#CC(=C(C#C[Si](C)(C)C(C)(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C)(C)C(C)(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12836589.png)
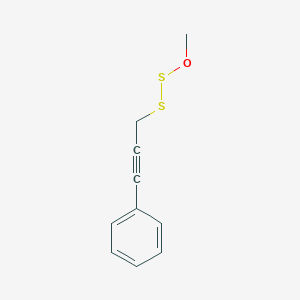
![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12836601.png)
![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)
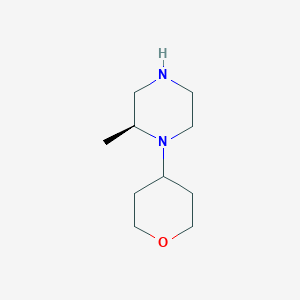
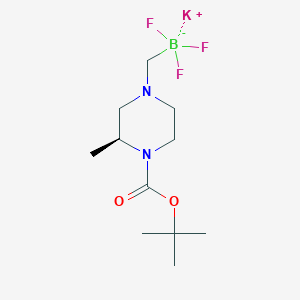
![5-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12836620.png)
![3-(Trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine](/img/structure/B12836624.png)
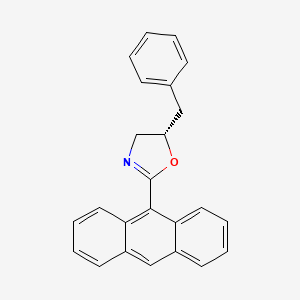

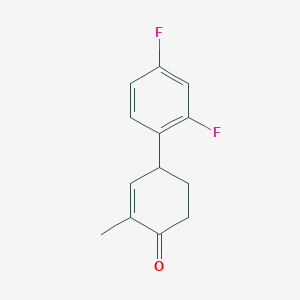
![7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B12836642.png)
